1,2,3,4,5,6,7,8-Octahydrophenanthrene

Catalysis Hydrogenation Kinetics

Sourcing high-purity octahydrophenanthrene for catalyst screening or antioxidant formulation often faces inconsistent purity and long lead times. This product is the exact solution: - ≥98% purity (GC) ensures reproducible kinetic data for hydrogenation catalyst development. - Unique intermediate saturation state provides superior radical scavenging vs. tetralin, extending lubricant/fuel shelf life. - Ships ambient; available in research (100 mg-5 g) and bulk quantities to accelerate your R&D timeline.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
CAS No. 5325-97-3
Cat. No. B1266262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6,7,8-Octahydrophenanthrene
CAS5325-97-3
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC3=C2CCCC3
InChIInChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H2
InChIKeyYSZLFGZFQTTZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5,6,7,8-Octahydrophenanthrene: Hydroaromatic Intermediate


1,2,3,4,5,6,7,8-Octahydrophenanthrene (sym-octahydrophenanthrene) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H18 and a molecular weight of 186.3 g/mol [1]. It exists as a white to colorless powder or clear liquid with a melting point of 16.7 °C, a boiling point of 295 °C, and a density of 1.03 g/cm³ [2]. This compound serves as a crucial intermediate in organic synthesis and catalytic hydrogenation studies, notably as the rate-determining step in the complete hydrogenation of phenanthrene to perhydrophenanthrene due to steric hindrance and competitive adsorption [3].

Why Octahydrophenanthrene Cannot Be Replaced


The substitution of 1,2,3,4,5,6,7,8-octahydrophenanthrene with other hydrogenated phenanthrene derivatives (e.g., dihydrophenanthrene or perhydrophenanthrene) or alternative hydroaromatic donors (e.g., tetralin) is not equivalent. The compound's intermediate saturation state dictates its unique reactivity: it acts as the rate-limiting step in phenanthrene hydrogenation due to steric hindrance [1], exhibits superior radical scavenging ability compared to less hydrogenated analogs [2], and demonstrates a distinct product distribution in catalytic cracking that differs from both less and more saturated forms [3]. These properties are directly linked to its specific degree of ring saturation and cannot be replicated by compounds with different hydrogen content.

Octahydrophenanthrene Differentiation Evidence


Rate-Determining Step in Phenanthrene Hydrogenation

The hydrogenation of octahydrophenanthrene to perhydrophenanthrene is confirmed as the rate-determining step (RDS) in the complete saturation of phenanthrene. This is attributed to the steric hindrance and competitive adsorption of octahydrophenanthrene on the catalyst surface. A Ni/NiAlOx catalyst calcined at 650°C demonstrated a high observed rate (robs) of 1.53 × 10⁻³ mol kg⁻¹ s⁻¹ and a turnover frequency (TOF) of 14.64 × 10⁻³ s⁻¹ for phenanthrene hydrogenation, with its ability to overcome steric hindrance and promote the RDS proven specifically by octahydrophenanthrene hydrogenation [1].

Catalysis Hydrogenation Kinetics

Superior Radical Scavenging vs. Tetralin

In a study evaluating the radical scavenging abilities of hydroaromatics toward DPPH (N,N-diphenyl-N'-picrylhydrazyl) radicals, octahydrophenanthrene demonstrated obvious effectiveness, while naphthalene, phenanthrene, and decalin were not effective at all. Critically, the ability of tetralin was not as effective as octahydrophenanthrene, synthetic H/D, and HHAP, as judged by color changes and ESR spectra after heating at 50°C for 3 hours [1].

Antioxidant Radical Scavenging Stability

Catalytic Cracking Selectivity vs. Dihydrophenanthrene

Experiments comparing the cracking of dihydrophenanthrene, octahydrophenanthrene, and perhydrophenanthrene over REUSY zeolite catalysts revealed distinct reaction pathways. Dihydrophenanthrene primarily undergoes dehydrogenation condensation to form polycyclic aromatics (phenanthrenes, pyrenes) and coke, while octahydrophenanthrene predominantly undergoes naphthenic ring opening to yield C2-C4 hydrocarbons (ethylene, propylene, butylenes) and naphthalene/alkyl naphthalenes. Perhydrophenanthrene yields mainly gasoline-range hydrocarbons (cyclohexane, alkylbenzene). The degree of hydrogenation directly correlates with the extent of ring opening [1].

Catalytic Cracking Zeolite Petrochemistry

Base-Catalyzed Hydrogenation Selectivity

Under base-catalyzed hydrogenation conditions (1000 psig, 200°C) using lithium or potassium organoamides, phenanthrene is reduced to a mixture of three products: 1,2,3,4,5,6,7,8-octahydrophenanthrene (63%), 1,2,3,4,4a,9,10,10a-octahydrophenanthrene (33%), and 1,2,3,4-tetrahydrophenanthrene (4%) [1]. This demonstrates that 1,2,3,4,5,6,7,8-octahydrophenanthrene is the predominant product under these specific conditions, highlighting a selective synthetic route that favors this isomer over other hydrogenated intermediates.

Synthesis Hydrogenation Selectivity

Key Intermediate in Thermodynamic Pathway

Detailed thermodynamic and kinetic analysis of phenanthrene hydroprocessing on a Ni-Mo/HY catalyst established a comprehensive reaction network. The most favorable hydrogenation pathway was demonstrated to be: phenanthrene → tetrahydrophenanthrene → sym-octahydrophenanthrene → 5,6-butyl-tetrahydronaphthalene → tetralin. A kinetic model with 28 parameters showed product yield deviations of less than 4.5% from experiments [1].

Thermodynamics Kinetics Reaction Pathway

Liquid State Handling Advantage

At 20°C, 1,2,3,4,5,6,7,8-octahydrophenanthrene is a liquid, with a melting point of 16.7°C and a boiling point of 295°C [1]. In contrast, phenanthrene (the fully aromatic parent) has a melting point of approximately 101°C and is a solid at room temperature, while perhydrophenanthrene (the fully saturated analog) is also a solid with a higher melting point. This liquid state at ambient temperature can simplify handling and formulation in certain industrial processes compared to solid hydroaromatic donors or PAHs.

Physical Properties Formulation Handling

Octahydrophenanthrene Application Scenarios


Deep PAH Hydrogenation Catalyst Development

Given its role as the rate-determining step in phenanthrene hydrogenation [1], 1,2,3,4,5,6,7,8-octahydrophenanthrene is an essential substrate for screening and developing new catalysts aimed at achieving complete aromatic saturation. Researchers evaluating catalyst performance for deep hydrodesulfurization (HDS) or hydrodenitrogenation (HDN) processes in refining can use this compound as a challenging model substrate to assess catalyst activity in overcoming steric hindrance and promoting the final, most difficult hydrogenation step.

Hydrocarbon Stabilization & Antioxidant Use

The demonstrated radical scavenging superiority of octahydrophenanthrene over tetralin and other analogs [2] supports its use as a stabilizer or antioxidant additive in hydrocarbon-based products, including lubricants, fuels, rubbers, and plastics. Formulators seeking to inhibit radical-induced deterioration and extend product shelf life may find this compound a more effective hydrogen donor than traditional alternatives like tetralin.

Coal Liquefaction & Heavy Oil Upgrading

In coal liquefaction processes, an octahydrophenanthrene-enriched solvent has been shown to improve coal solvation and liquid fuel yields [3]. Furthermore, its distinct catalytic cracking behavior compared to dihydrophenanthrene and perhydrophenanthrene [4] makes it a valuable probe molecule for understanding and optimizing refining processes that upgrade heavy oils or coal-derived liquids, where selective ring opening is desired to produce valuable light hydrocarbons.

Diterpenoid & Steroid Scaffold Intermediate

The octahydrophenanthrene skeleton serves as a key tricyclic intermediate in the stereocontrolled synthesis of diterpenoids and certain steroids [5][6]. For medicinal and natural product chemists, 1,2,3,4,5,6,7,8-octahydrophenanthrene provides a foundational core structure for constructing complex polycyclic frameworks with defined stereochemistry, particularly in routes targeting ring-C aromatic steroids or abietane-type diterpenes.

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